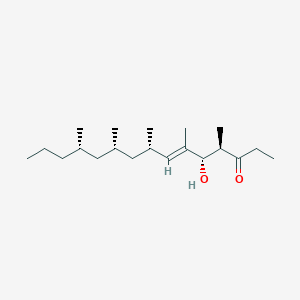
Sipharienolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sipharienolone is a natural product found in Siphonaria pectinata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
Synthesis Approaches : Research has explored efficient methods for the synthesis of sipharienolone. Magnin-Lachaux et al. (2004) reported a successful synthesis from siphonarienal, highlighting the potential for creating this compound in a laboratory setting (Magnin-Lachaux, Tan, Liang, & Negishi, 2004).
Stereochemical Analysis : Calter and Liao (2002) conducted the first total syntheses of siphonarienolone and siphonarienedione. Their work involved developing a stereoselective synthesis and led to a reassignment of the stereochemistry of the natural products (Calter & Liao, 2002).
Applications in Other Fields
SIP (Stable Isotope Probing) Techniques : Although not directly related to sipharienolone, studies involving SIP techniques provide insights into methodologies that could potentially be applied to research on sipharienolone. For instance, DeRito et al. (2005) and Madsen (2006) discussed the use of SIP in identifying microbial populations and tracking carbon flow in environmental studies (DeRito, Pumphrey, & Madsen, 2005); (Madsen, 2006).
Environmental Biotechnology : Related studies, like those on SIP, provide a framework for exploring the environmental impact and potential applications of various compounds, including sipharienolone.
Propiedades
Fórmula molecular |
C20H38O2 |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(E,4R,5S,8S,10S,12S)-5-hydroxy-4,6,8,10,12-pentamethylpentadec-6-en-3-one |
InChI |
InChI=1S/C20H38O2/c1-8-10-14(3)11-15(4)12-16(5)13-17(6)20(22)18(7)19(21)9-2/h13-16,18,20,22H,8-12H2,1-7H3/b17-13+/t14-,15-,16-,18-,20+/m0/s1 |
Clave InChI |
SRDHWCIRTQIMSS-UVFBNVQVSA-N |
SMILES isomérico |
CCC[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/[C@H]([C@@H](C)C(=O)CC)O |
SMILES |
CCCC(C)CC(C)CC(C)C=C(C)C(C(C)C(=O)CC)O |
SMILES canónico |
CCCC(C)CC(C)CC(C)C=C(C)C(C(C)C(=O)CC)O |
Sinónimos |
siphonarienolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



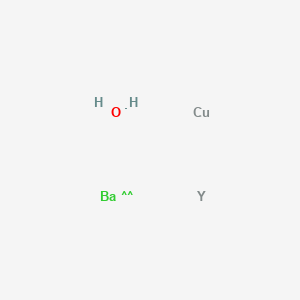
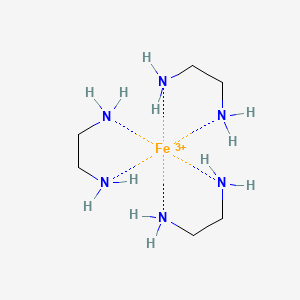
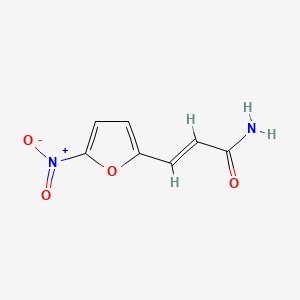
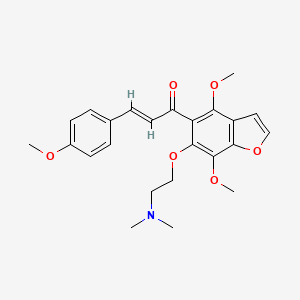


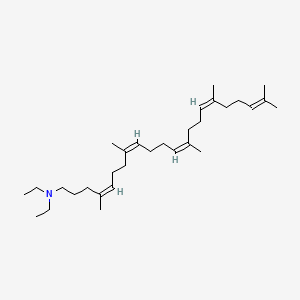

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)

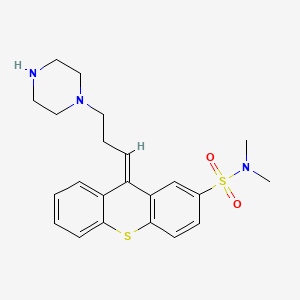

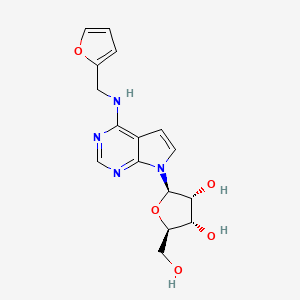
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)